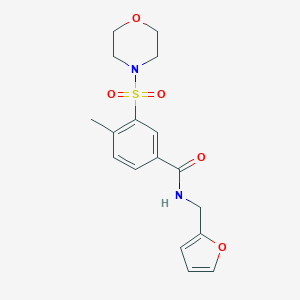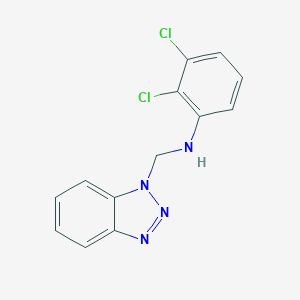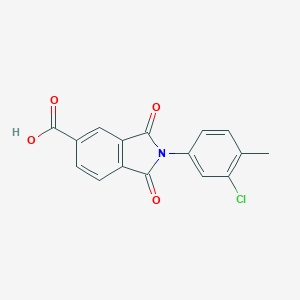![molecular formula C22H16BrNO3 B434110 5-bromo-2-[4-(2,3-dimethylphenoxy)phenyl]-1H-isoindole-1,3(2H)-dione CAS No. 301354-01-8](/img/structure/B434110.png)
5-bromo-2-[4-(2,3-dimethylphenoxy)phenyl]-1H-isoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“5-bromo-2-[4-(2,3-dimethylphenoxy)phenyl]-1H-isoindole-1,3(2H)-dione” is a chemical compound with the linear formula C22H16BrNO3 . It has a molecular weight of 422.282 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C22H16BrNO3 . The CAS Number is 301354-01-8 .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 422.282 . The compound is represented by the linear formula C22H16BrNO3 .Scientific Research Applications
Synthetic Methodologies and Derivatives Formation A diverse range of synthetic methodologies has been developed to synthesize novel compounds containing the isoindole-1,3(2H)-dione moiety. For instance, the Biginelli reaction has been utilized to create a series of novel compounds featuring the phthalimide moiety, showcasing the versatility of isoindole derivatives in medicinal chemistry and organic synthesis. These compounds were synthesized via a reaction involving phthalic anhydride and various benzaldehydes, demonstrating the compound's potential as a core structure for further chemical modifications (Bhat et al., 2020).
Antimicrobial Activity The antimicrobial properties of isoindole-1,3(2H)-dione derivatives have been explored, with several studies reporting notable activity against various microbial strains. For example, compounds synthesized from bromoalkoxyphthalimide have been tested for their antibacterial and antifungal activities, indicating the potential use of these compounds in developing new antimicrobial agents (Jat et al., 2006). Additionally, the structural modification of these molecules has led to compounds with significant activity against yeasts such as Cryptococcus neoformans and Candida albicans, further highlighting the therapeutic potential of isoindole-1,3(2H)-dione derivatives (Omolo et al., 2011).
Structural and Molecular Characterization The structural analysis of isoindole-1,3(2H)-dione derivatives provides insight into their molecular properties and interactions. For example, crystallographic studies have revealed the planarity and orientation of the 2,3-dimethylphenyl group in relation to the isoindole-1,3(2H)-dione group, offering valuable information on the molecule's geometry and potential intermolecular interactions (Tariq et al., 2010). Such studies are crucial for understanding the compound's behavior in different environments and its potential as a scaffold for drug development.
Safety and Hazards
properties
IUPAC Name |
5-bromo-2-[4-(2,3-dimethylphenoxy)phenyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16BrNO3/c1-13-4-3-5-20(14(13)2)27-17-9-7-16(8-10-17)24-21(25)18-11-6-15(23)12-19(18)22(24)26/h3-12H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLQHVDNMQKXBLV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OC2=CC=C(C=C2)N3C(=O)C4=C(C3=O)C=C(C=C4)Br)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16BrNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-2-[4-(2,3-dimethylphenoxy)phenyl]-1H-isoindole-1,3(2H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

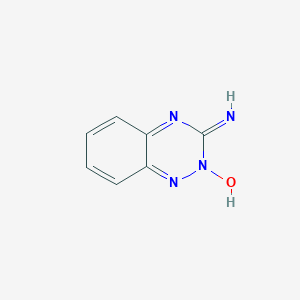
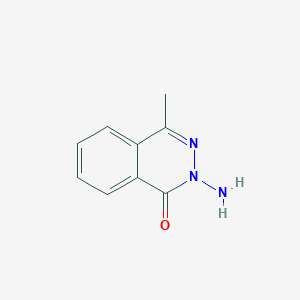

![3-(4-bromophenyl)-1',3'-dihydrospiro[1,3-thiazolidine-2,3'-(2'H)-indole]-2',4-dione](/img/structure/B434059.png)

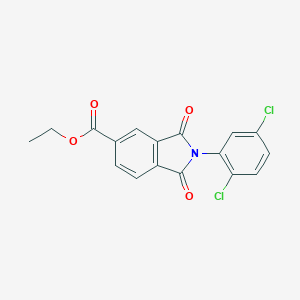
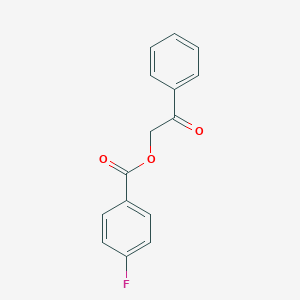
![1-(4-{3-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenoxy]phenoxy}phenyl)-2,5-dimethyl-1H-pyrrole](/img/structure/B434154.png)
![[4-(4-Methylphenyl)phenyl] thiophene-2-carboxylate](/img/structure/B434160.png)
![4-Bromo-3-[(4-methylpiperidin-1-yl)sulfonyl]benzoic acid](/img/structure/B434174.png)
